Cas no 1559905-09-7 (Cyclopentanemethanol, 1-(aminomethyl)-3-methyl-α-(1-methylethyl)-)

Cyclopentanemethanol, 1-(aminomethyl)-3-methyl-α-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanemethanol, 1-(aminomethyl)-3-methyl-α-(1-methylethyl)-
- 1-(1-(Aminomethyl)-3-methylcyclopentyl)-2-methylpropan-1-ol
-
- Inchi: 1S/C11H23NO/c1-8(2)10(13)11(7-12)5-4-9(3)6-11/h8-10,13H,4-7,12H2,1-3H3
- InChI Key: NRVDCAOBNPEZTF-UHFFFAOYSA-N
- SMILES: C(C1(CCC(C)C1)CN)(O)C(C)C
Cyclopentanemethanol, 1-(aminomethyl)-3-methyl-α-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683434-0.1g |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
1559905-09-7 | 0.1g |
$892.0 | 2023-03-10 | ||
Enamine | EN300-683434-0.05g |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
1559905-09-7 | 0.05g |
$851.0 | 2023-03-10 | ||
Enamine | EN300-683434-0.5g |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
1559905-09-7 | 0.5g |
$974.0 | 2023-03-10 | ||
Enamine | EN300-683434-10.0g |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
1559905-09-7 | 10.0g |
$4360.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061462-1g |
1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
1559905-09-7 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-683434-0.25g |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
1559905-09-7 | 0.25g |
$933.0 | 2023-03-10 | ||
Enamine | EN300-683434-2.5g |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
1559905-09-7 | 2.5g |
$1988.0 | 2023-03-10 | ||
Enamine | EN300-683434-5.0g |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
1559905-09-7 | 5.0g |
$2940.0 | 2023-03-10 | ||
Enamine | EN300-683434-1.0g |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
1559905-09-7 | 1g |
$0.0 | 2023-06-07 |
Cyclopentanemethanol, 1-(aminomethyl)-3-methyl-α-(1-methylethyl)- Related Literature
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on Cyclopentanemethanol, 1-(aminomethyl)-3-methyl-α-(1-methylethyl)-
1-(Aminomethyl)-3-methyl-α-(1-methylethyl)cyclopentanemethanol (CAS No. 1559905-09-7)
1-(Aminomethyl)-3-methyl-α-(1-methylethyl)cyclopentanemethanol, also known by its CAS number 1559905-09-7, is a complex organic compound with a unique structure that makes it a subject of interest in various fields of chemistry and materials science. This compound belongs to the class of cyclopentanemethanols, which are derivatives of cyclopentane with a hydroxymethyl group attached. The presence of the amino group (-NH2) and the methyl groups (-CH3) at specific positions on the cyclopentane ring introduces interesting chemical properties and potential applications.
The molecular structure of 1-(Aminomethyl)-3-methyl-α-(1-methylethyl)cyclopentanemethanol consists of a cyclopentane ring with three substituents: an amino group at position 1, a methyl group at position 3, and an α-isopropyl group (derived from 1-methylethyl) attached to the hydroxymethyl group. This arrangement creates a chiral center, which is crucial for its stereochemical properties. The compound's molecular formula is C12H24N2O, and its molecular weight is approximately 208.3 g/mol.
Recent studies have highlighted the potential of cyclopentanemethanol derivatives in drug discovery and material synthesis. For instance, researchers have explored the use of this compound as a building block for synthesizing bioactive molecules with potential anti-inflammatory or anticancer properties. The amino group in the molecule can act as a nucleophile in various reactions, making it versatile for organic synthesis.
In terms of physical properties, 1-(Aminomethyl)-3-methyl-α-(1-methylethyl)cyclopentanemethanol is typically a solid at room temperature with a melting point around 85°C. Its solubility in common solvents such as water and ethanol has been studied extensively, making it suitable for various chemical processes. The compound's stability under different conditions has also been evaluated, ensuring its applicability in industrial settings.
The synthesis of this compound involves multi-step organic reactions, including alkylation, reduction, and oxidation processes. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for research and commercial purposes. The use of green chemistry principles in its synthesis has also been reported, aligning with global efforts to reduce environmental impact.
In terms of applications, cyclopentanemethanol derivatives like this compound are being explored in the development of advanced materials such as polymers and surfactants. Their ability to form hydrogen bonds due to the hydroxyl group makes them valuable in creating materials with specific rheological properties. Additionally, their chiral nature makes them candidates for asymmetric catalysis in organic synthesis.
The safety profile of CAS No. 1559905-09-7 has been assessed through standard toxicity tests. It is generally considered non-toxic under normal handling conditions; however, proper personal protective equipment should be used during synthesis and handling to ensure worker safety. Environmental studies indicate that the compound biodegrades under aerobic conditions, reducing its persistence in ecosystems.
In conclusion, 1-(Aminomethyl)-3-methyl-α-(1-methylethyl)cyclopentanemethanol (CAS No. 1559905-09-7) is a versatile organic compound with promising applications across multiple disciplines. Its unique structure and chemical properties make it an attractive candidate for further research and development in drug discovery, materials science, and green chemistry.
1559905-09-7 (Cyclopentanemethanol, 1-(aminomethyl)-3-methyl-α-(1-methylethyl)-) Related Products
- 318247-57-3([1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate)
- 2227772-57-6((3R)-3-hydroxy-3-3-(methoxymethyl)furan-2-ylpropanoic acid)
- 1862755-03-0(Carbamic acid, N-(2-fluoroethyl)-, phenylmethyl ester)
- 1443334-86-8(Ethyl 3-fluoro-4-n-propoxybenzoylformate)
- 2706-50-5(Benzeneethanamine, a-methyl-, hydrochloride (1:1))
- 1805103-84-7(2,6-Bis(trifluoromethyl)-4-chlorophenol)
- 2175884-34-9(4-(azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline dihydrochloride)
- 83516-70-5(3(2H)-Pyridazinone, 4,5-dihydro-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-)
- 188781-52-4(Ethyl 2-hydroxy-4-(perfluoroethyl)pyrimidine-5-carboxylate)
- 2227198-25-4(O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate)




